

Pacritinib synthesis route synthetic chemistry macrocyclic compound

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pacritinib

CAS No.: 937272-79-2

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Comparison of Pacritinib Synthetic Routes

Route Name / Source	Key Step(s)	Key Features / Improvements
Original Discovery Route [1] [2]	Macrocyclic Ring-Closing	First synthetic route; established the synthetic strategy [1].
Kinetically E-selective RCM [1]	Ring-Closing Metathesis	Focused on achieving high E-selectivity during the macrocycle formation [1].
Shandong University (CN114409674) [1] [3]	Nucleophilic Substitution & Etherification	Uses (E)-1,4-dibromobut-2-ene; highlights short route, high yield, and cost-effectiveness [3].
Weifang Medical University (CN117447407) [1]	Cyclization and Etherification	A newer method focusing on simplified preparation [1].
Suzhou Lixin Pharmaceutical [1] [4]	Cyclization and Etherification	Another simplified industrial preparation method [1] [4].

Detailed Synthetic Methodologies

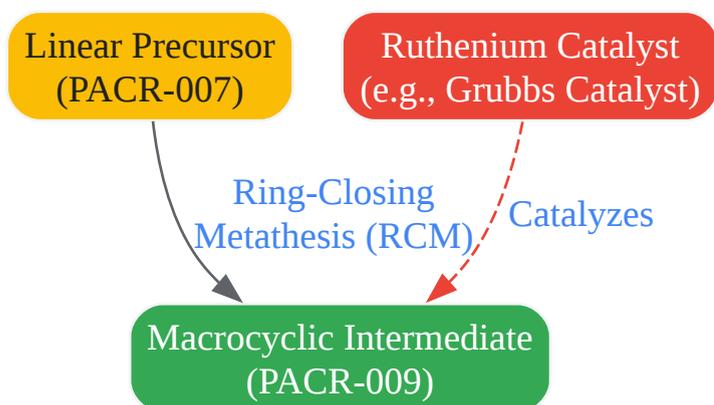
Here is a detailed, step-by-step breakdown of two representative synthetic pathways.

Synthesis via Ring-Closing Metathesis (RCM)

This route, detailed in the original discovery and subsequent work, is a cornerstone of **Pacritinib** synthesis [1] [2] [5].

- **Condensation:** The hydroxyl group of aldehyde **PACR-001** reacts with **PACR-002** under alkaline conditions to form the intermediate **PACR-003** [5].
- **Reduction:** The aldehyde group in **PACR-003** is reduced using sodium borohydride (NaBH₄) to yield the alcohol **PACR-004** [5].
- **Alkylation (Introduction of Alkene):** The alcohol **PACR-004** undergoes bromination with allyl bromide (**PACR-005**) under alkaline conditions to install an allyl ether, yielding **PACR-006**. This step introduces one of the alkenes necessary for the subsequent metathesis reaction [5].
- **Nitro Reduction:** The nitro group in **PACR-006** is reduced to an amino group, typically using iron powder, to form **PACR-007** [5].
- **Macrocycle Formation via RCM:** This is the key strategic step. The diene system in **PACR-007** undergoes a ring-closing metathesis (RCM) reaction, catalyzed by a ruthenium-based Grubbs catalyst, to form the macrocyclic structure **PACR-009** [2] [5]. Research has been dedicated to achieving high kinetic E-selectivity in this step [1].
- **Final Functionalization:** A nucleophilic substitution reaction of **PACR-009** with pyrrolidine introduces the final side chain, yielding **Pacritinib** [5].

The following diagram visualizes the key bond-forming step in this route:



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Alternative Synthesis via (E)-1,4-Dibromobut-2-ene

This method, described in the patent CN114409674B from Shandong University, offers a more direct and potentially cost-effective industrial route [3].

- **Initial Coupling:** Similar to the RCM route, it begins with the reaction of **PACR-001** and **PACR-002** to form **PACR-003**.
- **Aldehyde Reduction:** The aldehyde group of **PACR-003** is reduced to an alcohol using sodium borohydride (NaBH_4) in a solvent mixture like dichloromethane/methanol.
- **Etherification and Cyclization:** This is the critical divergence. The alcohol intermediate is reacted with **(E)-1,4-dibromobut-2-ene** in the presence of a base (e.g., potassium carbonate, sodium hydride) and a polar organic solvent (e.g., N,N-Dimethylformamide, acetonitrile). This single step simultaneously forms the ether linkage and constructs the macrocyclic ring via a nucleophilic substitution, bypassing the need for a costly metathesis catalyst [3].
- **Nitro Reduction & Final Step:** The nitro group is reduced (e.g., with iron powder), and the resulting amine undergoes a final nucleophilic substitution with pyrrolidine to yield **Pacritinib** [3].

Key Technical Considerations

When evaluating these synthetic routes, researchers should consider the following practical aspects, particularly highlighted in the patent literature [3]:

- **Reaction Conditions:** The alternative route using dibromobutene is noted to be simple, have a short reaction route, and be suitable for industrial production. Key reaction parameters include:
 - **Molar Ratios:** The molar ratio of the key intermediate to (E)-1,4-dibromobut-2-ene is recommended to be between **1:1 and 1:1.5**.
 - **Solvents:** Suitable solvents include **dichloromethane (DCM)**, **tetrahydrofuran (THF)**, **N,N-Dimethylformamide (DMF)**, **toluene**, or their mixtures.
 - **Bases & Catalysts:** Common bases like **potassium carbonate**, **sodium hydroxide**, or **sodium hydride** are used. Catalysts like **tetrabutylammonium bromide** or **4-dimethylaminopyridine (DMAP)** can be employed to facilitate the etherification reaction.
 - **Temperature & Time:** Reaction temperatures can range from **20°C to the reflux temperature** of the solvent, with reaction times typically between **5 and 10 hours**.

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References

1. Pacritinib Synthetic Routes [medkoo.com]

2. First Approval of Pacritinib as a Selective Janus Associated ... [pubmed.ncbi.nlm.nih.gov]
3. Synthesis method of JAK inhibitor Pacritinib [patents.google.com]
4. CN105061467A - Method for preparing pacritinib [patents.google.com]
5. Pacritinib - an overview [sciencedirect.com]

To cite this document: Smolecule. [Pacritinib synthesis route synthetic chemistry macrocyclic compound]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b547886#pacritinib-synthesis-route-synthetic-chemistry-macrocyclic-compound>]

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